molecular formula C14H13NO2 B6363826 2-(2,4-DIMETHYLPHENYL)NICOTINIC ACID CAS No. 1226266-12-1

2-(2,4-DIMETHYLPHENYL)NICOTINIC ACID

Cat. No.: B6363826
CAS No.: 1226266-12-1
M. Wt: 227.26 g/mol
InChI Key: ZJOQWURRSMKYBJ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)nicotinic acid is a chemical compound with the molecular formula C14H13NO2 It is a derivative of nicotinic acid, where the hydrogen atoms on the phenyl ring are substituted with two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)nicotinic acid typically involves the reaction of 2,4-dimethylaniline with nicotinic acid under specific conditions. One common method is the condensation reaction, where 2,4-dimethylaniline is reacted with nicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability . the process generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop greener and more sustainable production methods.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an agonist or antagonist of certain receptors, modulating their activity. For example, it may interact with nicotinic acid receptors, influencing lipid metabolism and inflammatory responses . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect various cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethylphenyl)nicotinic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-5-6-11(10(2)8-9)13-12(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOQWURRSMKYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC=N2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680753
Record name 2-(2,4-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226266-12-1
Record name 2-(2,4-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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